molecular formula C8H17BrO B13187846 2-(Bromomethyl)-1-(propan-2-yloxy)butane

2-(Bromomethyl)-1-(propan-2-yloxy)butane

Katalognummer: B13187846
Molekulargewicht: 209.12 g/mol
InChI-Schlüssel: XEBONTAWADRACK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-1-(propan-2-yloxy)butane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a butane chain, which also contains a propan-2-yloxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(propan-2-yloxy)butane typically involves the bromination of an appropriate precursor. One common method is the bromination of 1-(propan-2-yloxy)butane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Industrial methods may also employ safer and more environmentally friendly brominating agents to minimize hazardous by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-1-(propan-2-yloxy)butane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-1-(propan-2-yloxy)butane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through alkylation reactions, aiding in the study of biological processes and the development of bioconjugates.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-1-(propan-2-yloxy)butane involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as an electrophilic center, attracting nucleophiles that can displace the bromine atom. This reactivity is exploited in various synthetic transformations to introduce new functional groups or create carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromobutane: A simpler alkyl halide with a single bromine atom attached to a butane chain.

    2-Bromo-2-methylpropane: Contains a bromine atom attached to a tertiary carbon, making it more reactive towards nucleophiles.

    1-(Bromomethyl)-2-(propan-2-yloxy)ethane: Similar structure but with a shorter carbon chain.

Uniqueness

2-(Bromomethyl)-1-(propan-2-yloxy)butane is unique due to the presence of both a bromomethyl group and a propan-2-yloxy substituent. This combination of functional groups provides distinct reactivity patterns and synthetic versatility, making it a valuable compound in various chemical transformations and applications.

Eigenschaften

Molekularformel

C8H17BrO

Molekulargewicht

209.12 g/mol

IUPAC-Name

1-bromo-2-(propan-2-yloxymethyl)butane

InChI

InChI=1S/C8H17BrO/c1-4-8(5-9)6-10-7(2)3/h7-8H,4-6H2,1-3H3

InChI-Schlüssel

XEBONTAWADRACK-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC(C)C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.